4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone

Description

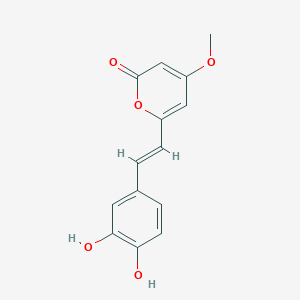

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (CAS: 149947-22-8) is a microbial metabolite derived from yangonin, a styryl lactone found in Piper methysticum (kava) . Structurally, it features a 2-pyrone core fused to a dihydrostyryl moiety with methoxy groups at positions 4 and 12 and dihydroxy groups at positions 7 and 6. This compound is notable for its hydroxylated derivatives, which are rare in natural products and often correlate with enhanced bioactivity . Its molecular formula is C₁₄H₁₂O₅, with a molecular weight of 260.24 g/mol .

Structure

3D Structure

Properties

Molecular Formula |

C14H12O5 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-methoxypyran-2-one |

InChI |

InChI=1S/C14H12O5/c1-18-11-7-10(19-14(17)8-11)4-2-9-3-5-12(15)13(16)6-9/h2-8,15-16H,1H3/b4-2+ |

InChI Key |

DEVZTLWLEZLGST-DUXPYHPUSA-N |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)/C=C/C2=CC(=C(C=C2)O)O |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C=CC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Strain Selection and Fermentation

Specific fungal or bacterial strains hydroxylate yangonin at the C-7 and C-8 positions to introduce dihydroxy groups. For example:

Hydroxylation Mechanism

The microbial cytochrome P450 enzymes catalyze stereoselective hydroxylation of yangonin’s styryl moiety. Nuclear magnetic resonance (NMR) data confirm the cis-dihydroxy configuration at C-7 and C-8.

Chemical Synthesis via Coupling Reactions

Chemical synthesis offers an alternative to microbial methods, particularly for structure-activity studies.

Styryl-Pyrone Coupling

A modular approach involves constructing the styryl and pyrone moieties separately before coupling:

- Pyrone Core Synthesis :

Styryl Side Chain Preparation :

Coupling Reaction :

Post-Coupling Modifications

- Methylation : The C-12 methoxy group is introduced using dimethyl sulfate in acetone (80°C, 4 hours).

- Protection/Deprotection : Benzyl groups protect hydroxyls during synthesis, removed via hydrogenolysis.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 165–167°C | |

| IR (KBr, cm⁻¹) | 3089 (OH), 1727 (C=O), 1646 (C=C) | |

| ¹H NMR (CDCl₃, ppm) | 6.23 (s, H-13), 3.78 (s, 4-OCH₃) | |

| ¹³C NMR (CDCl₃, ppm) | 171.3 (C-2), 56.0 (4-OCH₃) |

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Microbial Transformation | 12–18% | >98% | Low | Moderate |

| Chemical Synthesis | 40–55% | 95–97% | High | Low |

Microbial methods are preferred for eco-friendly production but require optimization for industrial-scale yields. Chemical synthesis, while efficient, involves toxic reagents (e.g., Pd catalysts).

Chemical Reactions Analysis

Types of Reactions

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of double bonds in the styryl group.

Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Introduction to 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone

This compound is a complex organic compound with significant potential in various scientific fields. It is a microbial metabolite derived from yangonin, a prominent styryl lactone found in Piper methysticum (kava plant). This compound has garnered attention for its diverse biological activities and applications in pharmacology and agriculture.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Studies have shown that dihydroxylated coumarins related to this compound demonstrate significant inhibition of growth in both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It has shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity of related compounds has been compared favorably to well-known antioxidants such as ascorbic acid .

Antifungal Activity

In vitro studies have demonstrated that this compound possesses antifungal properties, inhibiting the growth of various pathogenic fungi. For instance, it has been tested against Fusarium oxysporum and Trichophyton mentagrophytes, showcasing its potential as a natural fungicide .

Pharmacological Research

- Therapeutic Potential : The compound's bioactivity suggests potential applications in developing therapeutic agents for treating infections caused by resistant strains of bacteria and fungi.

- Natural Product Chemistry : As a microbial metabolite of yangonin, it serves as an important subject for studies in natural product chemistry, particularly in understanding the biosynthesis pathways of phenolic compounds.

Agricultural Applications

- Natural Pesticide Development : Given its antifungal properties, there is potential for developing eco-friendly pesticides based on this compound to manage crop diseases without the adverse effects associated with synthetic chemicals.

- Plant Defense Mechanisms : Understanding how this compound influences plant defense mechanisms can lead to improved agricultural practices that enhance crop resilience against pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various coumarins highlighted the effectiveness of this compound against multiple bacterial strains. The results indicated that the compound could inhibit bacterial growth at concentrations significantly lower than those required for traditional antibiotics .

Case Study 2: Antioxidant Properties

In another study focusing on antioxidant properties, researchers compared the radical scavenging capabilities of several natural compounds, including this compound. The findings suggested that it could be developed as a functional food ingredient or dietary supplement due to its high efficacy in neutralizing free radicals .

Mechanism of Action

The mechanism of action of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar 2-Pyrone Derivatives

Structural Analogues in Natural Products

Yangonin (Compound 1) : The parent compound, yangonin, lacks hydroxylation at the styryl group and has a single methoxy group at position 2. Its structure is C₁₄H₁₂O₄, differing by one oxygen atom compared to the target compound .

4-Methoxy-6-(12-hydroxystyryl)-2-pyrone (Compound 2) and 4-Methoxy-6-(11,12-dihydroxystyryl)-2-pyrone (Compound 3) : These metabolites, also derived from yangonin, exhibit hydroxylation at positions 12 or 11,12 of the styryl group but lack the 7,8-dihydroxy and 12-methoxy groups present in the target compound .

Polygala sabulosa Derivatives : Compounds like 4-methoxy-6-(11,12-methylenedioxy-14-methoxydihydrostyryl)-2-pyrone and 4-methoxy-6-(11,12-dimethoxystyryl)-2-pyrone from Polygala sabulosa feature methoxy or methylenedioxy groups on the styryl chain, contrasting with the dihydroxy substituents in the target compound .

Bioactivity Comparison

For example, the 7,8-dihydroxy groups in the target compound could mimic catechol motifs seen in bioactive molecules, whereas methoxy groups in analogues like those from Polygala sabulosa improve lipophilicity .

Biological Activity

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a notable compound derived from the microbial metabolism of yangonin, a styryl lactone found in the plant Piper methysticum (kava). This compound has garnered attention for its diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₁₄H₁₄O₅

- CAS Number : 149947-22-8

This compound features a pyrone ring with two methoxy groups and a dihydroxy-styryl side chain, contributing to its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders.

3. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Research Findings and Case Studies

A summary of key research findings related to the biological activities of this compound is presented in the following table:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Hye KJ et al., 2010 | Antioxidant | DPPH assay | Significant radical scavenging activity observed. |

| Zhang et al., 2015 | Anti-inflammatory | ELISA | Reduced levels of TNF-alpha and IL-6 in treated cells. |

| Lee et al., 2019 | Anticancer | MTT assay | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals and reduce oxidative stress.

- Anti-inflammatory Mechanism : It modulates signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation.

- Anticancer Mechanism : The induction of apoptosis is facilitated through the activation of caspases and the release of cytochrome c from mitochondria.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, and how do reaction conditions influence stereochemical outcomes?

- The compound can be synthesized via formal [4 + 2] cycloadditions between ketone enolates and 2-pyrone derivatives. For example, ketone enolates (e.g., derived from intermediates like 70 ) react with substituted 2-pyrones (71 ) to form bicyclic lactones. Acidic treatment of intermediates facilitates dehydration and decarboxylation, yielding the final product with controlled stereochemistry . Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., Pd/C for tandem C–C/C–O bond formation) significantly impact regioselectivity and stereochemical outcomes .

Q. How is the structural elucidation of this compound performed, especially regarding the dihydrostyryl moiety and methoxy groups?

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) is critical for confirming the positions of methoxy groups and the dihydrostyryl moiety. For example, coupling constants in the aromatic region distinguish trans-styryl configurations. Mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography resolves absolute stereochemistry of dihydroxy groups . HPLC-DAD (Diode Array Detection) aids in purity assessment and identification of natural analogs .

Q. What natural sources or biosynthetic pathways produce analogs of this compound?

- Analogs like 6-(3′,4′-dimethoxy-trans-styryl)-2-pyrone have been isolated from Aniba species. Biosynthetically, these derivatives arise from phenylpropanoid pathways involving cinnamate precursors and oxidative coupling. Enzymatic O-methylation likely introduces methoxy groups at C4 and C12 positions .

Advanced Questions

Q. How does the dihydroxy moiety in this compound influence its metabolic activation pathways, particularly in cytochrome P450-mediated processes?

- The 7,8-dihydroxy-7,8-dihydrostyryl group resembles polycyclic aromatic hydrocarbon (PAH) dihydrodiols, which are metabolically activated by cytochrome P450 (CYP) enzymes. CYP-mediated epoxidation of the dihydroxy moiety could generate reactive electrophilic intermediates (e.g., epoxides) capable of DNA adduct formation. Competitive pathways include peroxidation by prostaglandin H synthase, yielding pro-oxidant radicals . The ortho-dihydroxy structure may also chelate metal ions, enhancing redox cycling and oxidative stress .

Q. What strategies resolve contradictions in reported bioactivity data for this compound, such as antioxidant vs. pro-oxidant effects?

- Contradictory bioactivity data often arise from assay-specific conditions (e.g., cell type, redox environment). To resolve this:

- Dose-response profiling : Test across a wide concentration range to identify biphasic effects.

- Mechanistic studies : Use radical scavenging assays (e.g., DPPH) vs. pro-oxidant markers (e.g., lipid peroxidation or 8-OHdG DNA adducts).

- Enzyme-specific inhibition : Block CYP isoforms (e.g., CYP1A1) or peroxidases to isolate metabolic pathways .

Q. What are the challenges in designing enantioselective syntheses for this compound’s dihydroxy groups?

- The vicinal dihydroxy group introduces stereochemical complexity. Strategies include:

- Asymmetric catalysis : Chiral ligands in cycloaddition reactions (e.g., Jacobsen’s catalysts) to control stereochemistry.

- Enzymatic resolution : Lipases or esterases to separate diastereomers post-synthesis.

- Protecting group strategies : Temporary masking of hydroxyl groups (e.g., silylation) during synthesis to prevent racemization .

Q. How do computational methods aid in predicting the reactivity of the 2-pyrone core in cycloaddition reactions?

- DFT calculations (e.g., HOMO-LUMO analysis) predict regioselectivity in [4 + 2] cycloadditions. The electron-deficient 2-pyrone core reacts preferentially with electron-rich dienophiles. Molecular dynamics simulations model transition states to optimize reaction conditions for yield and stereocontrol .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to reconcile discrepancies between in vitro and in vivo models?

- In vitro models may overlook metabolic detoxification (e.g., glucuronidation) or tissue-specific bioavailability. To address:

- Comparative metabolomics : Profile metabolites in cell lines vs. animal plasma.

- Pharmacokinetic studies : Measure tissue distribution and clearance rates.

- 3D cell cultures : Mimic in vivo microenvironments to reduce false positives .

Methodological Best Practices

- Stereochemical validation : Always corroborate NMR data with X-ray crystallography or chiral HPLC .

- Metabolic studies : Use isotopically labeled analogs (e.g., ¹³C) to track activation pathways .

- Bioactivity assays : Include positive controls (e.g., quercetin for antioxidant assays, benzo[a]pyrene for pro-oxidant effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.